
1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- is a heterocyclic compound that features a pyrazole ring substituted with furanyl, methylphenyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazines with 1,3-diketones: This method involves the reaction of a hydrazine derivative with a 1,3-diketone in the presence of an acid catalyst.
Condensation reactions: These reactions may involve the condensation of an aldehyde with a hydrazine derivative followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include:
Optimization of reaction conditions: Temperature, solvent, and catalyst concentration are optimized.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions may introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole, 3,5-diphenyl-: A similar compound with two phenyl groups.
1H-Pyrazole, 3-(4-methylphenyl)-5-phenyl-: Another compound with a methylphenyl and phenyl group.
Uniqueness
1H-Pyrazole, 5-(2-furanyl)-3-(4-methylphenyl)-1-phenyl- is unique due to the presence of the furanyl group, which may impart specific properties such as increased biological activity or altered chemical reactivity.
For precise and detailed information, consulting specific scientific literature and research articles is recommended.
Propiedades
Número CAS |
192943-11-6 |
|---|---|
Fórmula molecular |
C20H16N2O |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
5-(furan-2-yl)-3-(4-methylphenyl)-1-phenylpyrazole |
InChI |
InChI=1S/C20H16N2O/c1-15-9-11-16(12-10-15)18-14-19(20-8-5-13-23-20)22(21-18)17-6-3-2-4-7-17/h2-14H,1H3 |
Clave InChI |
HPJQEZJCSVLEIW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=CO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


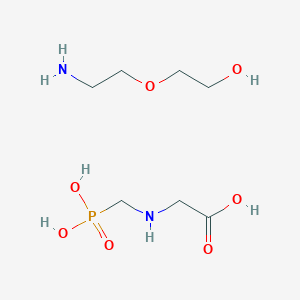
![8,8'-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline](/img/structure/B12569257.png)
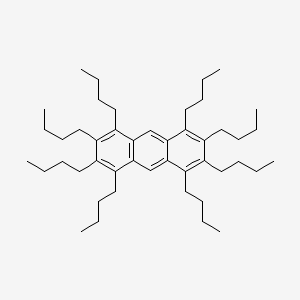
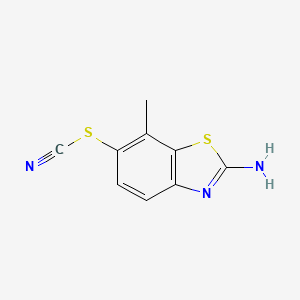

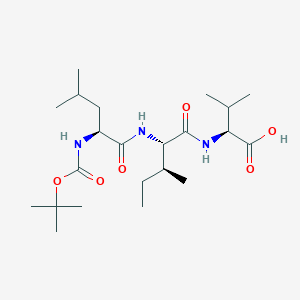
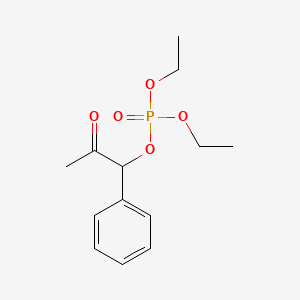
![S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate](/img/structure/B12569292.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,6-phenyl-3-(trimethylstannyl)-,1,1-dimethylethyl ester,(5R,6S)-](/img/structure/B12569298.png)
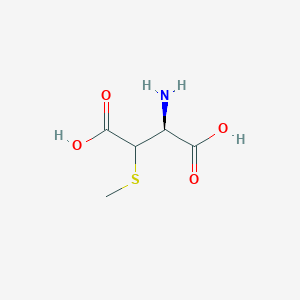
![1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12569306.png)
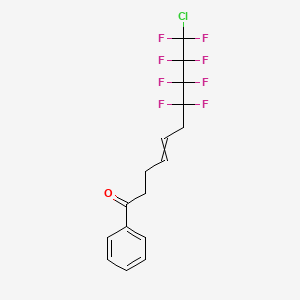
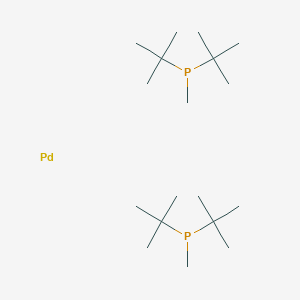
![1,2-Benzenediol, 4-(1,1-dimethylethyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12569331.png)
